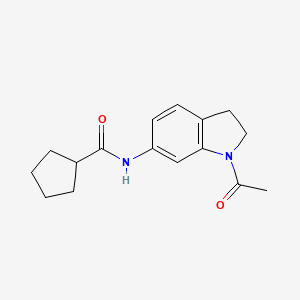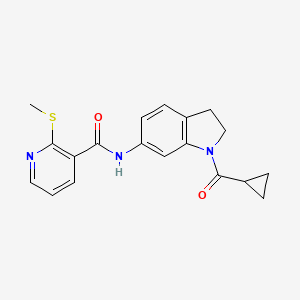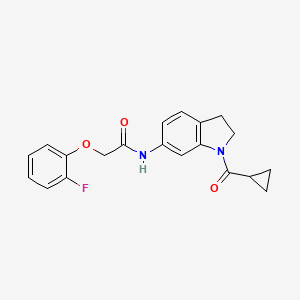
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide” is a small molecule that has been studied for its potential pharmacological properties . It has been characterized as an antagonist of the Neuropeptide Y Y2 receptor . This compound has shown to inhibit the binding of peptide YY (PYY) to human Y2 receptor in KAN-Ts cells and to rat Y2 receptors in rat hippocampus .
Mécanisme D'action
Target of Action
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide, also known as CCG-347106 or F5098-0999, is a novel compound that primarily targets the Neuropeptide Y Y2 receptor (Y2) . The Y2 receptor is a G-protein coupled receptor involved in various physiological processes, including food intake, anxiety, and circadian rhythms.
Mode of Action
CCG-347106 acts as an antagonist at the Y2 receptor, inhibiting the binding of peptide YY (PYY) to the receptor . This interaction results in the inhibition of PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate binding ([35S]GTPγS) in cells, indicating a decrease in receptor activation .
Pharmacokinetics
It has been observed that after intraperitoneal administration in rats, ccg-347106 penetrates into the brain and occupies y2 receptor binding sites as revealed by ex vivo receptor autoradiography .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole in laboratory experiments include its high potency and selectivity for the 5-HT2A receptor. In addition, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole is relatively easy to synthesize and is stable in aqueous solutions. However, the main limitation of using N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole in laboratory experiments is that it is not approved for human use and thus cannot be used in clinical trials.
Orientations Futures
The potential therapeutic applications of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole are still being explored. Possible future directions for research include the investigation of its potential as an agonist of the 5-HT2A receptor for the treatment of neurological and psychiatric disorders, such as depression, schizophrenia, and Alzheimer’s disease. In addition, further research is needed to explore the potential of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole as a modulator of the glutamate and GABA neurotransmitter systems. Finally, further research is needed to explore the potential of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole as an anti-inflammatory and anti-cancer agent.
Méthodes De Synthèse
The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole begins with the reaction of 1-acetyl-2,3-dihydro-1H-indole-6-carboxylic acid with cyclopentanecarboxylic acid. This reaction results in the formation of the desired N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole product. The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole is relatively simple and can be completed in a few steps.
Applications De Recherche Scientifique
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole has been studied extensively for its potential therapeutic applications. In particular, it has been investigated for its potential to act as an agonist of the 5-HT2A receptor, which is involved in the regulation of mood and behavior. In addition, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole has been studied for its potential to modulate the activity of the glutamate and GABA neurotransmitter systems, which are involved in the regulation of emotion and cognition.
Propriétés
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(19)18-9-8-12-6-7-14(10-15(12)18)17-16(20)13-4-2-3-5-13/h6-7,10,13H,2-5,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJKOFWSMFATKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














